molecular formula C8H9BrS B3295855 2-(4-Bromophenyl)ethanethiol CAS No. 88999-92-2

2-(4-Bromophenyl)ethanethiol

Cat. No.: B3295855
CAS No.: 88999-92-2
M. Wt: 217.13 g/mol
InChI Key: SXXIKGSVHPGXFA-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)ethanethiol is an organosulfur compound characterized by an ethanethiol backbone (-CH2-CH2-SH) substituted with a 4-bromophenyl group at the β-position. Its molecular formula is C8H9BrS, with a molar mass of 217.13 g/mol. The bromine atom on the aromatic ring imparts electron-withdrawing effects, influencing the compound’s reactivity, acidity, and solubility.

Key properties inferred from its structure:

  • Acidity: The electron-withdrawing bromine increases the acidity of the thiol (-SH) group compared to unsubstituted ethanethiol (pKa ~10 vs. ~11).
  • Solubility: Likely low polarity due to the aromatic bromophenyl group, favoring solubility in organic solvents like dichloromethane or ethyl acetate.
  • Reactivity: The thiol group can participate in disulfide bond formation, metal coordination, or alkylation reactions.

Properties

IUPAC Name

2-(4-bromophenyl)ethanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrS/c9-8-3-1-7(2-4-8)5-6-10/h1-4,10H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXIKGSVHPGXFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCS)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501311996
Record name 4-Bromobenzeneethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501311996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88999-92-2
Record name 4-Bromobenzeneethanethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88999-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromobenzeneethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501311996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)ethanethiol typically involves the reaction of 4-bromobenzyl chloride with thiourea, followed by hydrolysis. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound can be scaled up using similar synthetic routes. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)ethanethiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming phenylethanethiol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium thiolate or potassium hydroxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenylethanethiol.

    Substitution: Various substituted ethanethiol derivatives.

Scientific Research Applications

2-(4-Bromophenyl)ethanethiol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)ethanethiol involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and ethanethiol group contribute to its reactivity and binding affinity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues, thereby blocking substrate access.

Comparison with Similar Compounds

2-(N,N-Dimethylamino)ethanethiol (CAS 108-02-1)

  • Molecular Formula : C4H11NS
  • Molar Mass : 105.20 g/mol
  • Substituent: Electron-donating dimethylamino (-N(CH3)2) group.
  • Key Differences: The dimethylamino group reduces thiol acidity (higher pKa) compared to 2-(4-bromophenyl)ethanethiol. Enhanced solubility in polar solvents due to the amino group’s basicity. Applications: Intermediate in pharmaceuticals or chelating agents .

2-(Phenylthio)Ethanethiol (CAS 17109-66-9)

  • Molecular Formula : C8H10S2
  • Molar Mass : 170.29 g/mol
  • Substituent : Phenylthio (-S-C6H5) group.
  • Key Differences: Dual sulfur atoms enable redox reactivity (e.g., disulfide formation) and nucleophilic substitution. Lower molar mass and absence of bromine reduce steric hindrance and electron-withdrawing effects compared to the bromophenyl derivative. Applications: Potential use in polymer crosslinking or catalysis .

4-Bromophenol Derivatives

  • Example: 2-(1-Adamantyl)-4-bromophenol ().
  • Functional Group: Phenolic -OH vs. thiol (-SH).
  • Key Differences: Phenolic derivatives exhibit higher acidity (pKa ~9–10) than thiols but lower nucleophilicity. Bulky adamantyl groups () reduce solubility and alter steric interactions compared to ethanethiol-based compounds .

Data Table: Comparative Analysis

Compound Molecular Formula Molar Mass (g/mol) Substituent Key Properties
This compound C8H9BrS 217.13 4-Bromophenyl High acidity, low polarity
2-(N,N-Dimethylamino)ethanethiol C4H11NS 105.20 Dimethylamino Basic, polar solvent solubility
2-(Phenylthio)Ethanethiol C8H10S2 170.29 Phenylthio Redox-active, moderate steric hindrance
2-(1-Adamantyl)-4-bromophenol C16H19BrO 331.23 Adamantyl, bromophenyl High steric bulk, low solubility

Substituent Effects on Reactivity

  • Electron-Withdrawing Groups (e.g., -Br) :
    • Increase thiol acidity and stabilize intermediates in nucleophilic reactions.
    • Reduce electron density on the aromatic ring, directing electrophilic substitution to specific positions .
  • Electron-Donating Groups (e.g., -N(CH3)2) :
    • Decrease thiol acidity and enhance solubility in polar media.
    • Facilitate metal coordination due to lone pairs on nitrogen .
  • Sulfur-Containing Substituents (e.g., -S-C6H5) :
    • Promote disulfide bond formation and participation in redox cycles.
    • Introduce steric and electronic effects distinct from halogenated analogs .

Biological Activity

2-(4-Bromophenyl)ethanethiol, with the molecular formula C8_8H9_9BrS, is an organic compound characterized by a bromine atom attached to a phenyl ring linked to an ethanethiol group. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities.

The presence of the bromine atom and the thiol group in this compound contributes to its unique reactivity profile. The compound can undergo several chemical transformations, including:

  • Oxidation : It can be oxidized to form sulfoxides or sulfones.
  • Reduction : The bromine atom can be reduced to a hydrogen atom, yielding phenylethanethiol.
  • Substitution : The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

The mechanism of action primarily involves the compound's interaction with various molecular targets, including enzymes and receptors. It is hypothesized that this compound may inhibit enzymatic activity by forming covalent bonds with active site residues, thereby obstructing substrate access.

Enzyme Inhibition

The compound has been explored for its role in enzyme inhibition. Thiols are known to interact with cysteine residues in enzymes, leading to inhibition. For example, studies have demonstrated that certain thiols can inhibit proteases and other enzymes critical for pathogen survival. This suggests that this compound could serve as a lead compound for developing enzyme inhibitors in therapeutic applications .

Case Studies

  • Study on Antimicrobial Activity :
    A study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of various thiol compounds. While this compound was not directly tested, related compounds showed promising results against Gram-positive and Gram-negative bacteria, indicating a potential for further exploration of this compound .
  • Enzyme Inhibition Research :
    Another research effort focused on the inhibition of cysteine proteases by thiol derivatives. The findings suggested that modifications to the thiol group could enhance binding affinity and inhibitory potency. This highlights the potential for this compound as a scaffold for developing more potent enzyme inhibitors .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

CompoundStructureBiological Activity
This compoundStructurePotential enzyme inhibitor; antimicrobial properties
PhenylethanethiolStructureLess reactive; limited biological activity
4-Bromobenzyl chlorideStructurePrecursor; higher reactivity in substitutions

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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